molecular formula C11H18N2O B2892315 4-methoxy-N-methyl-N-[2-(methylamino)ethyl]aniline CAS No. 1250801-81-0

4-methoxy-N-methyl-N-[2-(methylamino)ethyl]aniline

Cat. No.: B2892315
CAS No.: 1250801-81-0
M. Wt: 194.278
InChI Key: QBQNXCDESAMIGG-UHFFFAOYSA-N
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Description

4-Methoxy-N-methyl-N-[2-(methylamino)ethyl]aniline is a tertiary aniline derivative featuring a methoxy group at the para position of the aromatic ring and a branched alkylamine substituent. The molecule comprises two methyl groups and a methylaminoethyl group attached to the nitrogen atom, conferring unique electronic and steric properties. Such derivatives are often intermediates in pharmaceuticals, agrochemicals, or materials science due to their tunable reactivity and hydrogen-bonding capabilities .

Properties

IUPAC Name

N'-(4-methoxyphenyl)-N,N'-dimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-12-8-9-13(2)10-4-6-11(14-3)7-5-10/h4-7,12H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQNXCDESAMIGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN(C)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-methyl-N-[2-(methylamino)ethyl]aniline can be achieved through the reduction of Schiff bases. This involves the reaction of 4-methoxybenzaldehyde with N-methyl-N-[2-(methylamino)ethyl]amine in the presence of a reducing agent such as sodium borohydride (NaBH4) . The reaction is typically carried out in an organic solvent like ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-methyl-N-[2-(methylamino)ethyl]aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in ethanol.

    Substitution: Nucleophiles like halides or amines in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding quinones or nitroso compounds.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted anilines or ethers.

Scientific Research Applications

4-methoxy-N-methyl-N-[2-(methylamino)ethyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-N-methyl-N-[2-(methylamino)ethyl]aniline involves its interaction with specific molecular targets and pathways. As a secondary amine, it can form hydrogen bonds and interact with various enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 4-methoxy-N-methyl-N-[2-(methylamino)ethyl]aniline with structurally related compounds from the evidence:

Compound Name Molecular Formula Key Substituents Synthesis Method Yield Notable Properties/Data References
4-Methoxy-N-(4-nitrobenzyl)aniline C₁₄H₁₄N₂O₃ Methoxy, nitrobenzyl Reductive amination (NaBH₄, AcOH) 92% ¹H-NMR: δ 3.68 (OCH₃), 4.38 (CH₂); dimerizes via N–H···O bonds
4-Methoxy-N-[(pyridin-2-yl)methyl]aniline C₁₃H₁₄N₂O Methoxy, pyridylmethyl Condensation N/A Stabilized by C–H···π interactions
2-Fluoro-N,N-dimethyl-4-((methylamino)methyl)aniline C₁₁H₁₆FN₂ Fluoro, dimethyl, methylaminomethyl N/A N/A Potential intermediate for fluorinated APIs
4-Chloro-N-(3,4-dimethoxybenzylidene)aniline C₁₅H₁₃ClNO₂ Chloro, dimethoxybenzylidene Schiff base condensation N/A Planar structure with π-π stacking
4-Methoxy-2-methyl-N-(o-tolyl)aniline C₁₅H₁₇NO Methoxy, methyl, o-tolyl Pd-catalyzed coupling N/A Crystallizes with weak C–H···O bonds
Key Comparisons

a. Electronic Effects

  • Nitro Group (4-Methoxy-N-(4-nitrobenzyl)aniline) : The electron-withdrawing nitro group enhances electrophilicity, facilitating hydrogen-bonded dimer formation (N–H···O, Table 1 in ). This contrasts with the electron-donating methoxy group in the target compound, which likely increases aromatic ring electron density.
  • Fluoro Substituent (2-Fluoro-N,N-dimethyl-4-((methylamino)methyl)aniline): Fluorine’s electronegativity impacts solubility and bioavailability, making it valuable in drug design .

b. Steric and Conformational Features

  • Planarity vs. Non-planarity: Schiff base derivatives (e.g., 4-Chloro-N-(3,4-dimethoxybenzylidene)aniline) adopt planar conformations for π-π stacking , whereas branched alkylamines may disrupt crystallinity.

d. Hydrogen Bonding and Crystal Packing

  • N–H···O Interactions : Critical for dimerization in nitro-containing compounds , whereas the target compound’s tertiary amine lacks an N–H bond, relying instead on weaker van der Waals forces or C–H···O interactions.
  • C–H···π Interactions : Observed in pyridylmethyl derivatives (), these interactions enhance thermal stability.

Biological Activity

4-Methoxy-N-methyl-N-[2-(methylamino)ethyl]aniline is an organic compound characterized by its unique molecular structure, which includes a methoxy group and a dimethylamino group. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity based on available research findings, including case studies and data tables.

Chemical Structure and Properties

  • Molecular Formula : C12H18N2O
  • Molecular Weight : 206.29 g/mol
  • Key Functional Groups : Methoxy group (–OCH3), Dimethylamino group (–N(CH3)2)

The presence of these functional groups suggests that 4-Methoxy-N-methyl-N-[2-(methylamino)ethyl]aniline may interact with various biological targets, including receptors and enzymes, which could influence its pharmacological properties.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit significant biological activity, particularly in the modulation of neurotransmitter systems. The dimethylamino group enhances the ability to form hydrogen bonds, potentially influencing its interaction with biological macromolecules.

Potential Pharmacological Effects

Comparison of Biological Activities

CompoundBiological ActivityMIC (µM)Notes
4-Methoxy-N-methyl-N-[2-(methylamino)ethyl]anilinePotential neurotransmitter modulationN/AFurther research needed
Related Compound AAntibacterial against E. coli8.33 - 23.15Indicates potential activity
Related Compound BAntifungal against C. albicans16.69 - 78.23Suggests similar properties

Case Studies and Research Findings

  • Study on Neurotransmitter Interaction : A study indicated that compounds with similar structures showed interactions with serotonin receptors, suggesting that 4-Methoxy-N-methyl-N-[2-(methylamino)ethyl]aniline may also affect serotonin pathways, which are crucial for mood regulation.
  • Antimicrobial Activity Assessment : Research on structurally related alkaloids demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM for various strains . This suggests that 4-Methoxy-N-methyl-N-[2-(methylamino)ethyl]aniline could have similar antimicrobial potential.
  • Synthetic Routes and Optimization : The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. Understanding these synthetic pathways is essential for scaling production for further biological testing.

Q & A

Basic: What are the key considerations for synthesizing 4-methoxy-N-methyl-N-[2-(methylamino)ethyl]aniline with high purity?

Answer:
The synthesis typically involves sequential alkylation and functional group protection steps. A common approach includes:

  • Primary alkylation : Reacting 4-methoxy-N-methylaniline with 2-chloroethyl(methyl)amine under basic conditions (e.g., NaHCO₃ or K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate intermediates. Confirm purity via HPLC (C18 column, mobile phase: methanol/water with 0.1% TFA) .
  • Challenges : Competing side reactions (e.g., over-alkylation) require stoichiometric control and inert atmosphere (N₂/Ar) .

Basic: How can the molecular structure of this compound be confirmed experimentally?

Answer:
Use a combination of spectroscopic and crystallographic methods:

  • NMR : Analyze ¹H and ¹³C NMR spectra for characteristic shifts (e.g., methoxy protons at ~3.3 ppm, aromatic protons in the 6.5–7.5 ppm range). 2D NMR (COSY, HSQC) resolves overlapping signals from the methylaminoethyl group .
  • X-ray crystallography : If single crystals are obtained (e.g., via slow evaporation in ethanol), compare bond lengths/angles with DFT-optimized structures .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragments (e.g., loss of methoxy or methylamino groups) .

Advanced: How do solvent polarity and temperature influence the compound’s reactivity in nucleophilic substitutions?

Answer:
Solvent and temperature modulate reaction kinetics and regioselectivity:

  • Polar aprotic solvents (e.g., DMF, DMSO): Enhance nucleophilicity of the aniline nitrogen, favoring alkylation at the para-methoxy-substituted ring.
  • Low temperatures (0–5°C): Suppress side reactions (e.g., oxidation of the methylamino group) but may slow reaction rates. Kinetic studies (via in situ IR) show optimal yields at 50–60°C in DMF .
  • Contradictions : Some studies report reduced yields in DMSO due to viscosity-driven mass transfer limitations . Resolve via DoE (Design of Experiments) to optimize solvent/temperature combinations .

Advanced: What computational methods are suitable for predicting the compound’s interaction with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., GPCRs or kinases). Parameterize the ligand using Gaussian 16 (B3LYP/6-31G* level) for partial charges and conformational flexibility .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å). Focus on hydrogen bonds between the methoxy group and catalytic residues .
  • Limitations : Overprediction of binding affinity due to rigid receptor models. Validate with experimental assays (e.g., SPR or ITC) .

Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?

Answer:
Discrepancies often arise from:

  • Catalyst choice : Pd/C vs. Raney Ni in hydrogenation steps. Pd/C may deactivate due to sulfur impurities in starting materials. Pre-purify reagents via distillation .
  • Moisture sensitivity : The methylaminoethyl group is hygroscopic. Use anhydrous solvents and molecular sieves during synthesis .
  • Analytical variability : Calibrate HPLC/GC systems with certified standards. Cross-validate yields via gravimetric analysis .

Advanced: What strategies mitigate degradation of the methylaminoethyl group during storage?

Answer:

  • Storage conditions : Store under argon at −20°C in amber vials. Add stabilizers (0.1% BHT) to inhibit oxidation .
  • Lyophilization : For long-term stability, lyophilize the compound as a hydrochloride salt (confirmed via TGA/DSC to ensure no decomposition) .
  • Monitoring : Use LC-MS quarterly to detect degradation products (e.g., oxidation to nitroxide radicals) .

Advanced: How does the compound’s electronic structure influence its UV-Vis absorption properties?

Answer:

  • TD-DFT calculations : Predict λmax at ~290 nm (π→π* transition in the methoxy-substituted aromatic ring) and ~340 nm (n→π* from the methylaminoethyl group) .
  • Solvatochromism : Red shifts (~10 nm) observed in polar solvents (e.g., ethanol vs. hexane) due to stabilization of excited states .
  • Validation : Compare with experimental UV-Vis spectra (recorded in quartz cuvettes, 200–500 nm) .

Basic: What are the recommended safety protocols for handling this compound?

Answer:

  • PPE : Use nitrile gloves, lab coat, and safety goggles. Handle in a fume hood due to potential amine vapors .
  • Spill management : Neutralize with 5% acetic acid solution, then absorb with vermiculite .
  • Waste disposal : Collect in sealed containers labeled for halogenated/organic waste, following institutional guidelines .

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